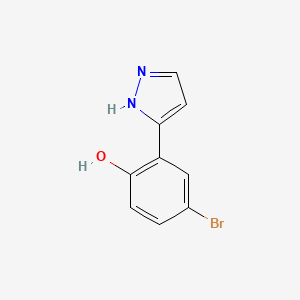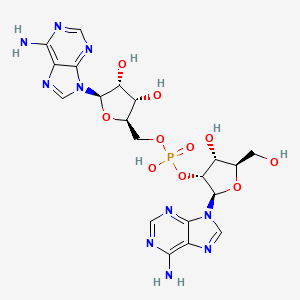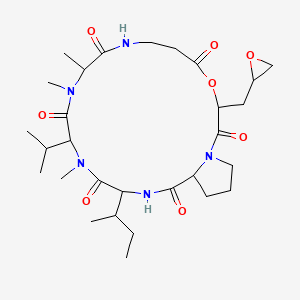
Formaldehyde;naphthalene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde;naphthalene-2-sulfonic acid, is a synthetic polymer formed by the polycondensation of 2-naphthalenesulfonic acid and formaldehyde. This compound is widely used in various industrial applications due to its excellent dispersing, emulsifying, and wetting properties .
准备方法
The synthesis of 2-naphthalenesulfonic acid, polymer with formaldehyde, involves a polycondensation reaction between 2-naphthalenesulfonic acid and formaldehyde. The reaction is typically carried out in an aqueous medium, followed by neutralization with sodium hydroxide or sodium carbonate to obtain the final product . The industrial production method involves the following steps:
Polycondensation Reaction: 2-naphthalenesulfonic acid reacts with formaldehyde in the presence of an acid catalyst.
Neutralization: The resulting polymer is neutralized using sodium hydroxide or sodium carbonate.
Purification: The product is purified to remove any unreacted starting materials and by-products.
化学反应分析
Formaldehyde;naphthalene-2-sulfonic acid, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Nitric acid, sulfuric acid.
科学研究应用
Formaldehyde;naphthalene-2-sulfonic acid, has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent in the preparation of various chemical formulations.
Biology: Employed in the synthesis of fluorescent probes for biomedical research.
Medicine: Utilized in the formulation of pharmaceuticals, such as antifungal agents and antibiotics.
Industry: Applied as an emulsifying agent, emulsion stabilizer, and dispersing agent in textile, printing, dyeing, and concrete industries
作用机制
The exact mechanism of action of 2-naphthalenesulfonic acid, polymer with formaldehyde, is not fully understood. it is believed to act as a chelating agent, binding to metals and other ions, preventing them from binding to other molecules. This chelation process facilitates the synthesis of various compounds and increases the solubility of certain molecules in water. Additionally, the polymer increases the permeability of cell membranes, allowing for the transport of specific molecules across the cell membrane.
相似化合物的比较
Formaldehyde;naphthalene-2-sulfonic acid, can be compared with other similar compounds, such as:
Sodium Polynaphthalenesulfonate: Used as an emulsion stabilizer and surfactant.
Sodium Naphthalenesulfonate: Employed as a surfactant and hydrotrope.
Naphthalenesulfonic acid, methyl-, polymer with formaldehyde, sodium salt: Similar in structure but contains a methyl group.
The uniqueness of 2-naphthalenesulfonic acid, polymer with formaldehyde, lies in its excellent dispersing, emulsifying, and wetting properties, making it highly versatile for various industrial applications.
属性
CAS 编号 |
26353-67-3 |
|---|---|
分子式 |
C11H10O4S |
分子量 |
238.26 g/mol |
IUPAC 名称 |
formaldehyde;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.CH2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2/h1-7H,(H,11,12,13);1H2 |
InChI 键 |
RRDQTXGFURAKDI-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
规范 SMILES |
C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Key on ui other cas no. |
29321-75-3 |
同义词 |
PRO 2000 PRO-2000 PRO2000 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















